4-Butoxy-N-(4-methylphenyl)benzamide molecular weight and formula
4-Butoxy-N-(4-methylphenyl)benzamide molecular weight and formula
Technical Whitepaper: Profiling 4-Butoxy-N-(4-methylphenyl)benzamide in Early-Stage Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the N-arylbenzamide scaffold represents a highly privileged structure, frequently utilized in the development of kinase inhibitors, non-nucleoside reverse transcriptase inhibitors (NNRTIs), and microtubule-destabilizing agents. 4-Butoxy-N-(4-methylphenyl)benzamide (also known as 4-Butoxy-N-(p-tolyl)benzamide) is a highly lipophilic, rigid derivative within this class[1]. By incorporating a para-butoxy ether chain and a para-methyl aniline moiety, this compound serves as an excellent model for understanding how steric bulk and lipophilicity drive target engagement in deep hydrophobic binding pockets.
This technical guide deconstructs the physicochemical properties, mechanistic structure-activity relationships (SAR), and self-validating synthetic protocols required to produce and utilize this compound in high-throughput screening (HTS) environments.
Physicochemical & Structural Profiling
Before integrating a molecule into a biological assay, its physicochemical parameters must be rigorously defined to predict its behavior in aqueous media and lipid bilayers. The data for 4-Butoxy-N-(4-methylphenyl)benzamide aligns perfectly with Lipinski’s Rule of Five, making it an ideal candidate for oral bioavailability studies.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Mechanistic Rationale / Impact |
| Molecular Formula | C18H21NO2 | Defines the core N-arylbenzamide scaffold[2]. |
| Molecular Weight | 283.37 g/mol | Optimal size for passive membrane diffusion (<500 Da)[3]. |
| Monoisotopic Mass | 283.1572 Da | Exact mass target for LC-HRMS validation[4]. |
| H-Bond Donors | 1 (Amide NH) | Crucial for directional binding to target protein backbones. |
| H-Bond Acceptors | 2 (Amide C=O, Ether O) | Enhances target affinity via dipole interactions. |
| Rotatable Bonds | 6 | Provides necessary flexibility for the butoxy tail to adapt to hydrophobic channels. |
Mechanistic Rationale & Pharmacophore Mapping
As a Senior Application Scientist, I approach molecule design by looking at causality: why does this specific substitution pattern work? Compounds featuring alkoxy-substituted benzamides linked to an aryl group frequently act as potent allosteric modulators or tubulin polymerization inhibitors[5].
The biological efficacy of 4-Butoxy-N-(4-methylphenyl)benzamide is driven by three distinct structural domains:
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The Para-Butoxy Tail (Lipophilic Anchor): The 4-carbon aliphatic chain acts as a lipophilic anchor. In highly hydrophobic binding sites (such as the colchicine-binding site on β -tubulin), this flexible tail displaces ordered water molecules, driving a favorable entropic shift upon binding[5].
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The Amide Linker (Rigid H-Bonding Core): The amide bond restricts the rotational degrees of freedom between the two aromatic rings. It acts as a critical hydrogen bond donor (NH) and acceptor (C=O), locking the molecule into the target's active site[6].
The Para-Tolyl Head (Steric Boundary): The methyl group on the aniline ring provides a precise steric boundary. It prevents the molecule from sliding too deeply into the binding pocket while facilitating favorable π
π and CH- π stacking interactions with aromatic amino acid residues.
Pharmacophore model and SAR mapping of the N-arylbenzamide scaffold.
Synthetic Methodology & Causality
The synthesis of aryl benzamides requires strict control over the amidation step. While standard peptide coupling reagents (e.g., EDC/HOBt) are widely used, the electron-donating nature of the para-butoxy group on the benzoic acid slightly deactivates the carbonyl carbon toward nucleophilic attack.
To overcome this, activation via thionyl chloride (SOCl2) to form the highly reactive acid chloride intermediate is the most robust approach. Furthermore, the choice of base during the coupling phase is critical. Literature optimization of aryl benzamide synthesis demonstrates that using strong bases like triethylamine (TEA) in excess can lead to unwanted N,N-diacylation[6]. To prevent this over-reaction, pyridine is utilized as a milder, more controlled base, ensuring exclusive mono-acylation and maximizing the yield of the target compound[6].
Step-by-step synthetic workflow for 4-Butoxy-N-(p-tolyl)benzamide.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system; each step contains an observable physical change or analytical checkpoint to guarantee trustworthiness before proceeding.
Step 1: Acid Chloride Formation (Activation)
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Action: Suspend 10.0 mmol of 4-butoxybenzoic acid in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 15.0 mmol of thionyl chloride (SOCl2) followed by 2 drops of anhydrous N,N-dimethylformamide (DMF).
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Causality: DMF acts as a catalyst by reacting with SOCl2 to form the Vilsmeier-Haack intermediate, drastically accelerating the conversion of the carboxylic acid to the acid chloride.
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Validation Checkpoint: The reaction mixture will transition from a cloudy suspension to a completely clear, homogenous solution within 2 hours, visually confirming the total consumption of the starting material. Evaporate the solvent and excess SOCl2 under reduced pressure to yield the crude acid chloride.
Step 2: Nucleophilic Acyl Substitution (Amidation)
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Action: In a separate round-bottom flask, dissolve 11.0 mmol of p-toluidine and 12.0 mmol of pyridine in 15 mL of anhydrous DCM[6]. Cool the solution to 0°C using an ice bath.
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Action: Re-dissolve the crude acid chloride in 10 mL of DCM and add it dropwise to the p-toluidine solution over 15 minutes.
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Causality: Cooling to 0°C controls the exothermic nature of the reaction, preventing thermal degradation. Pyridine serves a dual purpose: it acts as a nucleophilic catalyst and an acid scavenger to neutralize the HCl byproduct[6].
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Validation Checkpoint: The immediate formation of a white precipitate (pyridinium chloride salt) serves as an internal, visual indicator that the coupling reaction is proceeding successfully. Allow the reaction to warm to room temperature and stir for 4 hours.
Step 3: Orthogonal Workup and Purification
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Action: Quench the reaction with 20 mL of distilled water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO3 (2 x 20 mL), and brine (20 mL).
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Causality: This orthogonal washing strategy is highly deliberate. The 1M HCl wash removes any unreacted p-toluidine and pyridine. The NaHCO3 wash neutralizes residual acid and strips away any unreacted 4-butoxybenzoic acid.
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Validation Checkpoint: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Analyze the resulting solid via LC-MS. A dominant peak with an m/z of 284.16[M+H]+ confirms the successful synthesis of 4-Butoxy-N-(4-methylphenyl)benzamide[1].
References
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[2] Title: Benzamide, N-(4-methoxyphenyl)-4-butyl- - the NIST WebBook Source: nist.gov URL: 2
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[1] Title: 4-Butoxy-N-(p-tolyl)benzamide - SpectraBase Source: spectrabase.com URL: 1
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[3] Title: Benzyl-PEG - ADC Linkers - AxisPharm Source: axispharm.com URL: 3
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[4] Title: C18H21NO2 - Explore - PubChemLite Source: uni.lu URL: 4
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[6] Title: Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs Source: arkat-usa.org URL:6
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[5] Title: Design and Synthesis of Novel Chalcone Derivatives: Anti-Breast Cancer Activity Evaluation and Docking Study Source: nih.gov URL: 5
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. Benzamide, N-(4-methoxyphenyl)-4-butyl- [webbook.nist.gov]
- 3. Benzyl PEG, Benzyl linkers - ADC Linkers | AxisPharm [axispharm.com]
- 4. PubChemLite - C18H21NO2 - Explore [pubchemlite.lcsb.uni.lu]
- 5. Design and Synthesis of Novel Chalcone Derivatives: Anti-Breast Cancer Activity Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
